N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide: is an organic compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a benzamide group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Ethylation: The pyrimidine intermediate is then subjected to an ethylation reaction using ethyl halides under basic conditions to form the N-(2-(pyrimidin-5-yl)ethyl) intermediate.
Amidation: The final step involves the reaction of the N-(2-(pyrimidin-5-yl)ethyl) intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives under dehydrating conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced at the benzamide group to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: The compound is also explored for its applications in material science, particularly in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
2-(trifluoromethyl)benzamide: Lacks the pyrimidine ring, which may affect its ability to interact with certain biological targets.
Uniqueness: N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the pyrimidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)12-4-2-1-3-11(12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVWNQMTZIXED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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